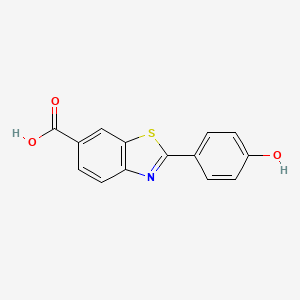

2-(4-羟基苯基)-苯并噻唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

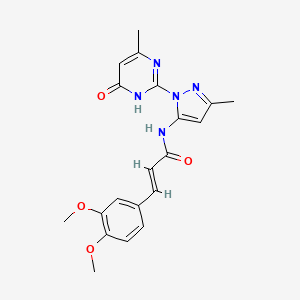

Phenolic compounds, such as “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

While specific synthesis methods for “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid” are not available, similar compounds like 4-Hydroxyphenylacetic acid are synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis

Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid .科学研究应用

Organic Synthesis and Industrial Products

The benzothiazole moiety, including C-2-substituted derivatives, plays a crucial role in organic synthesis and the production of industrial goods. Researchers have explored various synthetic approaches to these compounds, including both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and readily available reagents . The introduction of 2-(4-hydroxyphenyl)benzothiazole in reactions with propargyl bromide, for instance, leads to benzothiazole–triazole hybrid molecules .

Biological Activity and Drug Development

The benzothiazole ring serves as a key motif in a wide range of biologically active compounds. These include antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agents . Notably, some C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat and GW 608-lys 38, and antiseptic Haletazol, have found commercial applications as drugs .

Fluorometric Determination of Oxidative Enzymes

4-Hydroxyphenylacetic acid (the compound’s common name) is used as a reagent in the acylation of phenols and amines. Additionally, it finds application in the fluorometric determination of oxidative enzymes .

Value-Added Bioproducts

Beyond its synthetic and pharmacological relevance, 4-Hydroxyphenylacetic acid has emerged as a promising intermediate for value-added bioproducts. These applications span food, cosmetics, pharmacy, and fungicides .

Thiazole Ring Closure and Chemical Modification

Researchers pay special attention to methods for thiazole ring closure and chemical modification by introducing pharmacophore groups. These modifications enhance the compound’s properties and biological activity .

Challenges and Opportunities in Synthesis

While progress has been made, challenges remain. For instance, understanding the reactivity of thiols with small substituents (e.g., ethanethiol) toward the formation of p,p’-DPA (diphenylacetylene) derivatives is an ongoing area of investigation .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMUXDJTCIQKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)